
N-Allyl-N-(4-pyridylmethyl)benzilamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-N-(4-pyridylmethyl)benzilamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an allyl group, a pyridylmethyl group, and a benzilamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(4-pyridylmethyl)benzilamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs similar condensation reactions. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
N-Allyl-N-(4-pyridylmethyl)benzilamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzilamide moiety to amine derivatives.
Substitution: The allyl and pyridylmethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzamides.
科学的研究の応用
N-Allyl-N-(4-pyridylmethyl)benzilamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which N-Allyl-N-(4-pyridylmethyl)benzilamide exerts its effects involves interactions with specific molecular targets. The allyl and pyridylmethyl groups can interact with enzymes or receptors, modulating their activity. The benzilamide moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-Allylbenzamide: Similar in structure but lacks the pyridylmethyl group.
N-(4-Pyridylmethyl)benzamide: Similar but lacks the allyl group.
N-Allyl-N-(3-pyridylmethyl)benzilamide: Similar but with a different position of the pyridylmethyl group.
Uniqueness
N-Allyl-N-(4-pyridylmethyl)benzilamide is unique due to the presence of both allyl and pyridylmethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
102516-78-9 |
|---|---|
分子式 |
C23H22N2O2 |
分子量 |
358.4 g/mol |
IUPAC名 |
2-hydroxy-2,2-diphenyl-N-prop-2-enyl-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-2-17-25(18-19-13-15-24-16-14-19)22(26)23(27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h2-16,27H,1,17-18H2 |
InChIキー |
IBOKMCYIBFHZKK-UHFFFAOYSA-N |
正規SMILES |
C=CCN(CC1=CC=NC=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


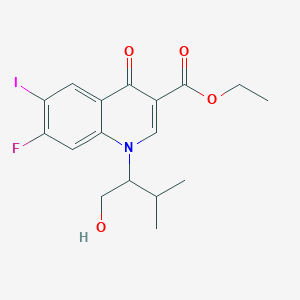
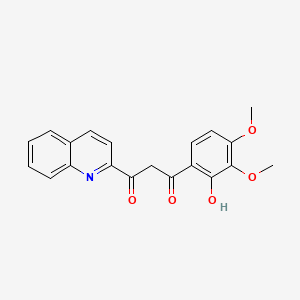


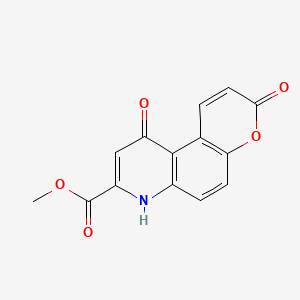

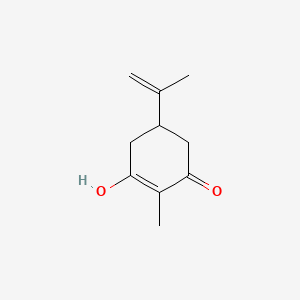
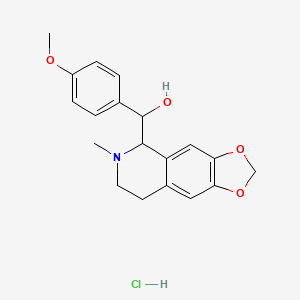
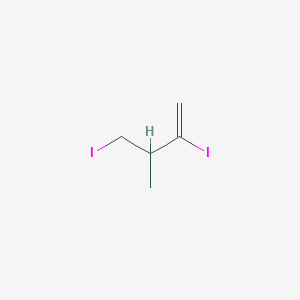
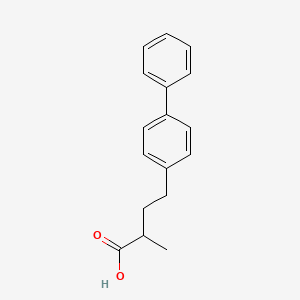
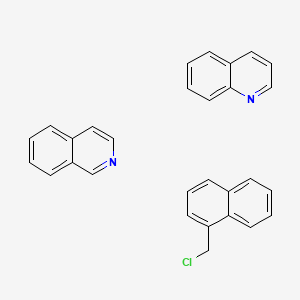
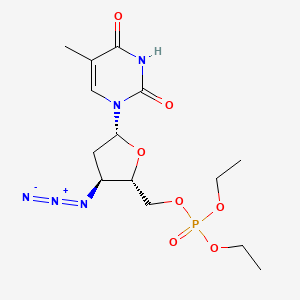
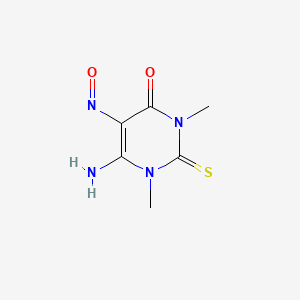
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
